7-(4-(4-(3-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
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Description
7-(4-(4-(3-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a useful research compound. Its molecular formula is C24H26N4O5S and its molecular weight is 482.56. The purity is usually 95%.
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Scientific Research Applications
Quality Control and Antimalarial Potential
Research led by Danylchenko et al. (2018) developed quality control methods for a compound closely related to the one , highlighting its promising antimalarial properties for further in-depth studies. This involves a comprehensive approach to ensure the compound's purity and effectiveness, using techniques like infrared and ultraviolet spectroscopy, liquid chromatography, and potentiometric titration (Danylchenko, Kovalenko, Gubar, Zhuk, & Mariutsa, 2018).
Antimicrobial Activities
A study by Bektaş et al. (2010) synthesized novel 1,2,4-Triazole derivatives from a process involving ester ethoxycarbonylhydrazones and primary amines, showcasing good to moderate antimicrobial activities against test microorganisms. This indicates the potential of such compounds in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Anti-Inflammatory and Analgesic Agents
Research by Abu‐Hashem et al. (2020) explored the synthesis of novel compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. This suggests that similar quinazoline derivatives could serve as leads for developing new medications in these categories (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antitumor and Antiviral Properties
A synthesis and biological evaluation study by El-Sherbeny et al. (2003) on quinazoline derivatives showed broad-spectrum antitumor activity and moderate anti-HIV potency, highlighting the therapeutic potential of such compounds in cancer and viral infections treatment (El-Sherbeny, Gineinah, Nasr, & El-Shafeih, 2003).
Corrosion Inhibition
A study by Chen et al. (2021) investigated two piperazine-substituted quinazolin-4(3H)-one derivatives for their corrosion inhibition performance on mild steel in HCl, demonstrating high efficiency. This research indicates potential applications of similar compounds in protecting metals from corrosion (Chen, Nie, Liu, Li, Wang, Zhang, & Wu, 2021).
Properties
IUPAC Name |
7-[4-[4-(3-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5S/c1-31-17-5-2-4-16(12-17)26-8-10-27(11-9-26)22(29)6-3-7-28-23(30)18-13-20-21(33-15-32-20)14-19(18)25-24(28)34/h2,4-5,12-14H,3,6-11,15H2,1H3,(H,25,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVTXBLRTYTEFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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